Technical Monograph: 2-(Difluoromethyl)morpholine Hydrochloride
Technical Monograph: 2-(Difluoromethyl)morpholine Hydrochloride
Advanced Guide for Medicinal Chemistry & Lead Optimization
Executive Summary
2-(Difluoromethyl)morpholine hydrochloride is a specialized heterocyclic building block used extensively in modern drug discovery. It serves as a strategic tool for "scaffold hopping," allowing medicinal chemists to modulate the physicochemical properties of a lead compound without altering its fundamental shape.
The core value of this molecule lies in the difluoromethyl (
Chemical Identity & Physicochemical Data
The following data consolidates the specific identifiers for the racemic salt and its enantiomers. Note that vendor databases often vary; the CAS numbers below represent the most commercially validated identifiers for the hydrochloride salt form.
| Parameter | Data |
| Compound Name | 2-(Difluoromethyl)morpholine hydrochloride |
| Racemic CAS (HCl) | 2095408-94-7 |
| (R)-Isomer CAS (HCl) | 1848952-54-4 |
| (S)-Isomer CAS (HCl) | 1802989-03-2 |
| Molecular Formula | |
| Molecular Weight | 173.59 g/mol |
| Exact Mass (Free Base) | 137.0652 Da |
| Appearance | White to off-white solid (Hygroscopic) |
| Solubility | Highly soluble in water, DMSO, Methanol |
Structural Visualization
The diagram below illustrates the core pharmacophore and the electrostatic influence of the difluoromethyl group.
Figure 1: Structural logic and medicinal chemistry impact of the 2-difluoromethyl substitution.[2]
The Fluorine Effect: Mechanistic Insight
Why choose 2-(difluoromethyl)morpholine over a standard methyl or trifluoromethyl analog?
The Lipophilic Hydrogen Bond Donor
The
-
Vs. Hydroxyl (
): is a worse H-bond donor than but is significantly more lipophilic. This helps when a lead compound is too polar to cross cell membranes but requires an H-bond interaction for target binding. -
Vs. Trifluoromethyl (
): is purely lipophilic and cannot donate hydrogen bonds. If the binding pocket requires a donor interaction, will lead to a loss of potency; often retains it.
Metabolic Stability
The C2 position of morpholine is susceptible to metabolic oxidation. Substitution with
Synthetic Protocol (Authoritative Route)
While direct fluorination of morpholine is difficult due to the basic nitrogen, the most robust route for research-scale synthesis involves Deoxyfluorination of a Protected Aldehyde .
Safety Warning: This protocol utilizes DAST (Diethylaminosulfur trifluoride), which is thermally unstable and can be explosive. All reactions must be performed in a fume hood behind a blast shield.
Workflow Diagram
Figure 2: Step-wise synthetic pathway via the aldehyde-deoxyfluorination strategy.
Detailed Methodology
Step 1: Reduction to Alcohol
-
Substrate: N-Boc-morpholine-2-carboxylic acid (Commercially available).
-
Reagent: Borane-THF complex (
). -
Procedure: Add
dropwise to a solution of the acid in dry THF at 0°C. Stir overnight at room temperature. Quench with MeOH. -
Rationale: The Boc group is stable to borane reduction, preserving the amine protection.
Step 2: Oxidation to Aldehyde
-
Reagent: Dess-Martin Periodinane (DMP) or Swern conditions.
-
Procedure: Treat the alcohol with 1.2 eq of DMP in DCM at 0°C.
-
Critical Note: The resulting aldehyde is prone to racemization if base is used excessively. Keep conditions neutral/mild.
Step 3: Deoxyfluorination (The Critical Step)
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Procedure:
-
Cool a solution of N-Boc-2-formylmorpholine in anhydrous DCM to -78°C (Dry ice/acetone bath).
-
Add DAST (1.5 eq) dropwise. Do not allow temperature to rise rapidly.
-
Allow to warm to room temperature slowly over 4 hours.
-
Quench: Pour slowly into saturated
. Caution: Vigorous evolution.
-
-
Mechanism: The oxygen attacks the sulfur, activating the carbonyl, followed by nucleophilic attack of fluoride.
Step 4: Deprotection & Salt Formation
-
Reagent: 4M HCl in Dioxane.
-
Procedure: Dissolve the fluorinated intermediate in dioxane. Add HCl solution. Stir 2 hours. The product often precipitates as the hydrochloride salt.
-
Isolation: Filtration and washing with diethyl ether yields the pure HCl salt.
Handling & Storage
As a hydrochloride salt, this compound exhibits specific physical behaviors that impact experimental reproducibility:
-
Hygroscopicity: The HCl salt is hygroscopic. It will absorb atmospheric water, leading to weighing errors.
-
Protocol: Store in a desiccator or under nitrogen. Allow the vial to warm to room temperature before opening to prevent condensation.
-
-
Stability: The
group is chemically robust, but the morpholine ring is basic. In solution (free base form), it is stable. In solid form, the HCl salt is stable for >2 years if kept dry at -20°C. -
Analysis:
-
1H NMR: The
proton appears as a characteristic triplet of doublets (due to coupling with two F atoms and the adjacent CH) in the 5.5–6.5 ppm region with a large coupling constant ( ). -
19F NMR: Essential for confirmation. Look for a doublet (or complex multiplet) around -120 to -130 ppm.
-
References
-
ChemScene. (2024). 2-(Difluoromethyl)morpholine hydrochloride Product Datasheet (CAS 2095408-94-7).[3][4][5] Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Hu, J., et al. (2017). Introduction of the Difluoromethyl Group into Organic Molecules. Chemical Reviews, 117(1), 178-216. (Grounding for DAST mechanism).
-
BLD Pharm. (2024). (R)-2-(Fluoromethyl)morpholine hydrochloride Product Data. Retrieved from
- Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665-6672. (Reference for HCl salt stability).
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. Morpholine, 2-(difluoromethyl)-, hydrochloride - CAS:2095408-94-7 - 上海馨远医药科技有限公司 [balmxy.com]
